5-Oxopyrrolidine-3-acetic Acid
Description
Contextualization within Pyrrolidinone Chemistry and Related Heterocyclic Compounds
The pyrrolidinone nucleus is a significant heterocyclic compound known for its presence in numerous natural products and synthetic molecules with a broad range of biological effects. researchgate.netbenthamdirect.comresearchgate.net This five-membered nitrogen-containing ring is a versatile building block in the design of new bioactive agents. researchgate.netbenthamdirect.comresearchgate.net The chemistry of heterocyclic compounds, in general, is a cornerstone in the discovery of novel drugs, with many alkaloids, vitamins, and synthetic medications featuring such ring systems. researchgate.net
The 2-pyrrolidinone (B116388) structure, in particular, is a common feature in many natural products and has been the focus of extensive synthetic efforts. researchgate.net The saturated sp3-hybridized nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, a desirable trait in drug design. nih.govnih.gov This non-planar structure can significantly influence a molecule's stereochemistry and its interaction with biological targets. nih.govnih.gov 5-Oxopyrrolidine-3-acetic acid, as a substituted pyrrolidinone, is part of this important class of compounds and is used as a precursor in the synthesis of more complex molecules. ktu.ltnih.gov
Overview of Research Significance within Chemical Biology
The significance of this compound and its derivatives in chemical biology is substantial, primarily due to the versatility of the pyrrolidinone scaffold. researchgate.netbenthamdirect.com Researchers have utilized this core structure to develop compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netbenthamdirect.comresearchgate.net
Derivatives of this compound have been synthesized and investigated for various therapeutic applications. For example, some derivatives have shown potential as antioxidants. nih.gov The chiral nature of certain derivatives, such as (3S)-5-oxopyrrolidine-3-carboxylic acid, makes them valuable as building blocks in asymmetric synthesis, which is crucial for creating specific and effective drug candidates. The ability to modify the core structure at different positions allows for the fine-tuning of a compound's properties, which is a key aspect of modern drug discovery. nih.govnih.gov
Historical Perspective of Analogous Pyrrolidinone Derivative Studies
The study of pyrrolidinone derivatives has a rich history, with early research paving the way for the development of numerous important compounds. One of the most well-known early derivatives is Piracetam, a nootropic agent synthesized in the 1960s. While not a direct analogue of this compound, its development highlighted the potential of the 2-pyrrolidinone core in modulating neurological functions.
Historically, research into pyrrolidine-containing natural products, such as various alkaloids, has provided a foundation for understanding the biological importance of this heterocyclic system. mdpi.com The determination of the structure of Protirelin (thyrotropin-releasing hormone), a peptide hormone containing a pyrrolidine ring, and its subsequent synthesis in 1969, was a landmark achievement that earned a Nobel Prize. mdpi.com These historical studies have inspired continued investigation into the synthesis and application of new pyrrolidinone derivatives, including those based on this compound, for a wide range of scientific and therapeutic purposes. mdpi.comontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-oxopyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYYHBGRGVBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the 5-Oxopyrrolidine-3-acetic Acid Core
The synthesis of the this compound core, a key structural motif in medicinal chemistry, is primarily achieved through cyclization reactions that efficiently construct the lactam ring. These methods often utilize readily available precursors and allow for the introduction of various substituents.
Cyclization Reactions and Precursor Utilization
A prevalent and effective method for the synthesis of the related 5-oxopyrrolidine-3-carboxylic acid core, which provides a strong basis for the synthesis of its acetic acid analog, involves the aza-Michael addition of a primary amine to itaconic acid. This reaction is typically performed by heating the reactants in a suitable solvent, such as water or an alcohol. For instance, the reaction of various primary amines with itaconic acid under reflux conditions leads to the formation of N-substituted 5-oxopyrrolidine-3-carboxylic acids in good yields. nih.gov
To obtain the target this compound, a similar strategy can be envisioned employing a homologated precursor, such as 3-carboxy-4-pentenoic acid or a derivative thereof. The Michael addition of an amine to such a precursor, followed by intramolecular cyclization, would yield the desired 3-acetic acid substituted pyrrolidinone.
Another established route involves the reaction of acetohydrazide derivatives with succinic anhydride. While this method has been demonstrated for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives, its adaptability for the synthesis of the acetic acid homolog would depend on the appropriate choice of starting materials. rsc.orgresearchgate.net
| Precursor 1 | Precursor 2 | Product Core | Reaction Type | Reference |
| Primary Amine | Itaconic Acid | 5-Oxopyrrolidine-3-carboxylic Acid | Aza-Michael Addition/Cyclization | nih.gov |
| Acetohydrazide Derivative | Succinic Anhydride | 5-Oxopyrrolidine-3-carboxylic Acid | Condensation/Cyclization | rsc.orgresearchgate.net |
Stereoselective Synthesis Strategies
The control of stereochemistry at the C3 position of the pyrrolidinone ring is crucial for the development of chiral analogs. Stereoselective synthesis strategies often employ chiral auxiliaries or catalysts to direct the formation of a specific enantiomer or diastereomer.
While direct stereoselective syntheses of this compound are not extensively documented, approaches developed for related structures provide valuable insights. For example, the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved utilizing a C(sp3)-H activation strategy. researchgate.net This highlights the potential of modern synthetic methods to control stereochemistry in complex pyrrolidine (B122466) systems.
Furthermore, organocatalytic enantioselective Michael addition reactions have been successfully employed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Adapting such catalytic systems to precursors of this compound could provide a viable route to its chiral analogs. The choice of catalyst and reaction conditions would be critical in achieving high levels of stereocontrol.
Derivatization Approaches for Structural Analogs of this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of structural analogs. These derivatization strategies focus on the pyrrolidinone nitrogen, the acetic acid side chain, and the pyrrolidinone ring itself.
Modifications at the Pyrrolidinone Nitrogen Atom (N-1)
The nitrogen atom of the pyrrolidinone ring is a common site for derivatization, enabling the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties.
N-Arylation: A significant number of studies have focused on the synthesis of N-aryl derivatives of the related 5-oxopyrrolidine-3-carboxylic acid. This is typically achieved by reacting an aromatic amine with itaconic acid, as previously mentioned. nih.govnih.gov This approach allows for the incorporation of various substituted phenyl and other aromatic groups at the N-1 position. Palladium-catalyzed N-arylation reactions of amino acid esters have also been reported, offering an alternative route to N-aryl pyrrolidine derivatives. nih.gov
N-Alkylation: The introduction of alkyl groups at the N-1 position can be accomplished through various alkylation reactions. While specific examples for this compound are scarce, methods developed for pyroglutamic acid derivatives, such as N-acylation and N-aminomethylation, can be considered as potential strategies. nih.gov
| Modification | Reagents/Conditions | Resulting Moiety |
| N-Arylation | Aromatic Amine, Itaconic Acid, Reflux | N-Aryl |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl |
Functionalization of the Acetic Acid Side Chain
The acetic acid side chain provides a versatile handle for further chemical modifications, including esterification, amidation, and conversion to other functional groups.
Esterification: The carboxylic acid group of the acetic acid side chain can be readily converted to its corresponding ester. Standard esterification methods, such as treatment with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), are commonly employed. nih.gov This modification is often used to protect the carboxylic acid or to modulate the compound's solubility and pharmacokinetic properties.
Amidation and Hydrazide Formation: The carboxylic acid can be activated and reacted with amines or hydrazines to form amides and hydrazides, respectively. For the analogous 5-oxopyrrolidine-3-carboxylic acid, treatment of its methyl ester with hydrazine (B178648) monohydrate has been shown to produce the corresponding acid hydrazide. nih.gov This hydrazide can then be further reacted with aldehydes or ketones to form hydrazones. nih.gov
| Functionalization | Reagents/Conditions | Resulting Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Hydrazide Formation | Hydrazine, (from ester) | Hydrazide |
Substitutions and Transformations on the Pyrrolidinone Ring System
Modifications to the carbon framework of the pyrrolidinone ring allow for the introduction of additional substituents and the alteration of the ring's conformation.
α-Alkylation of the Acetic Acid Side Chain: The carbon atom alpha to the carbonyl group of the acetic acid side chain can potentially be alkylated. Direct, highly enantioselective alkylation of arylacetic acids via enediolates using chiral lithium amides has been demonstrated, offering a potential strategy for introducing substituents at this position with stereocontrol. wikipedia.org
Substitution at C4: While less common, substitutions at the C4 position of the pyrrolidinone ring can be achieved. For example, the synthesis of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones has been reported, indicating that modifications at this position are feasible.
Further research into selective functionalization of the pyrrolidinone ring of this compound is warranted to fully explore the chemical space around this versatile scaffold.
Optimization of Reaction Conditions and Synthetic Yields
The synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold is most commonly achieved through the condensation reaction between itaconic acid and a primary amine. The optimization of this process has been a subject of considerable research to maximize yields and purity. Key parameters that have been systematically varied include the choice of solvent, catalyst, temperature, and reaction time.
A foundational method involves the aza-Michael addition of an amine to itaconic acid, followed by intramolecular cyclization. For instance, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid was accomplished with an 88% yield by reacting 2-amino-4-methylphenol (B1222752) with itaconic acid. nih.gov Similarly, reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water for 12 hours, with the addition of 5% HCl, resulted in a high yield of 96%. nih.gov
The choice of solvent plays a critical role in reaction efficiency. While various solvents such as toluene (B28343) and propan-2-ol have been utilized, water is often employed, aligning with green chemistry principles. nih.govresearchgate.net In some cases, solvent-free conditions have proven effective. For example, a series of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids were synthesized through the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at temperatures ranging from 140–165 °C. researchgate.net
Catalysis is another crucial factor. Acid catalysts are frequently employed to facilitate the reaction. Glacial acetic acid and concentrated hydrochloric acid have been used to catalyze condensations in solvents like propan-2-ol. nih.govnih.gov For example, the synthesis of various hydrazone derivatives from a 5-oxopyrrolidine-3-carbohydrazide (B1650037) intermediate in propan-2-ol at reflux afforded yields ranging from good to excellent (60–90%). nih.gov In another study, the reaction of a hydrazide with hexane-2,5-dione was catalyzed by acetic acid, while the reaction with pentane-2,4-dione used hydrochloric acid as the catalyst. nih.gov
The optimization of reactant ratios and temperature has also been explored. A multi-component reaction to form a related pyrrolidinone structure was optimized by adjusting the molar ratios of the starting aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate, which increased the yield to 80%. beilstein-journals.org In the synthesis of certain derivatives, reactions are stirred under a nitrogen atmosphere at specific temperatures (e.g., 40 °C) for extended periods (24 hours) to achieve yields of 50-60%. researchgate.net
The following table summarizes various optimized reaction conditions and their corresponding yields for the synthesis of 5-oxopyrrolidine-3-carboxylic acid and its derivatives.
| Reactants | Solvent | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-aminophenyl)acetamide + Itaconic Acid | Water | 5% HCl | Reflux, 12 h | 96% | nih.gov |
| 2-Amino-4-methylphenol + Itaconic Acid | Not Specified | Not Specified | Aza-Michael Method | 88% | nih.gov |
| 5-oxopyrrolidine-3-carbohydrazide + Aromatic Aldehydes | Propan-2-ol | Not Specified | Reflux | 60-90% | nih.gov |
| 4-Aminobenzenesulfonamides + Itaconic Acid | Solvent-free | None | 140–165 °C | Not Specified | researchgate.net |
| Hydrazide intermediate + Succinic Anhydride | Anhydrous Toluene | None | 40 °C, 24 h, N₂ atm | ~50-60% | researchgate.netresearchgate.net |
| 2-amino-4-chlorophenol + Itaconic Acid | Water | None | Reflux, 24 h | Not Specified | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable materials, are increasingly being applied to the synthesis of pharmaceutical intermediates like 5-oxopyrrolidine-3-carboxylic acid. mdpi.com Key strategies include the use of environmentally benign solvents, solvent-free reactions, and energy-efficient techniques such as microwave irradiation.
One of the most significant green chemistry approaches in the synthesis of this compound is the use of water as a reaction medium. Water is a safe, non-toxic, and readily available solvent. Several synthetic procedures for 5-oxopyrrolidine-3-carboxylic acid derivatives successfully utilize water as the solvent, often under reflux conditions, achieving high yields. nih.govmdpi.com For example, the reaction between N-(4-aminophenyl)acetamide and itaconic acid in refluxing water is a prominent green method that produces the desired product in a 96% yield. nih.gov
Solvent-free synthesis represents another important green methodology, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. mdpi.com The synthesis of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids via the thermal condensation of primary amines with itaconic acid without any solvent is a notable example of this approach. researchgate.net This method avoids the need for potentially hazardous organic solvents and simplifies product work-up.
Microwave-assisted synthesis is an energy-efficient technique that often leads to dramatically reduced reaction times and improved yields. A microwave-assisted green synthetic methodology was developed for synthesizing substituted pyrrolidinone derivatives in an aqueous medium, highlighting the synergy between using a green solvent and an energy-efficient heating method. researchgate.net Polar solvents like water, ethanol, and acetic acid are particularly effective in absorbing microwave energy, making them ideal for such applications. mdpi.com
These approaches demonstrate a commitment to developing more sustainable synthetic routes. By focusing on recyclable catalysts, preventing hazardous waste, and improving atom economy, the synthesis of 5-oxopyrrolidine-3-carboxylic acid and its derivatives can be made more environmentally friendly. mdpi.com The adoption of these green chemistry principles not only reduces the ecological footprint of the synthetic process but also often leads to more efficient and cost-effective production methods. unibo.it
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of a compound like 5-Oxopyrrolidine-3-acetic Acid, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet, multiplet), and their integration values provide a wealth of structural information.
For the pyrrolidinone ring, the protons of the two methylene (B1212753) groups (CH₂) and the single methine proton (CH) would exhibit characteristic chemical shifts. For a related compound, 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the methylene protons of the pyrrolidinone ring (COCH₂) appear as a multiplet in the range of δ 2.56–2.72 ppm, while the methine proton (CH) resonates as a multiplet between δ 3.34–3.42 ppm. mdpi.com The protons of the N-CH₂ group are typically observed further downfield, for instance, in the range of δ 3.78–3.95 ppm. mdpi.com The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its signal would disappear upon the addition of D₂O. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety Based on data from related compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (pyrrolidinone ring) | ~ 2.5 - 2.8 | Multiplet |
| -CH- (pyrrolidinone ring) | ~ 3.2 - 3.5 | Multiplet |
| N-CH₂- (pyrrolidinone ring) | ~ 3.7 - 4.0 | Multiplet |
| -CH₂- (acetic acid side chain) | ~ 2.4 - 2.7 | Doublet |
| -COOH | > 10 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For a this compound structure, the carbonyl carbon of the lactam ring is expected to resonate at a downfield chemical shift, typically in the range of 170-175 ppm. The carbonyl carbon of the carboxylic acid group would also appear in a similar region. The carbons of the pyrrolidinone ring would have characteristic shifts; for example, in 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the COCH₂, CH, and NCH₂ carbons are observed at approximately 33.71, 36.23, and 50.96 ppm, respectively, while the carbonyl carbons appear at 172.20 and 174.37 ppm. mdpi.comnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Based on data from related compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (lactam) | ~ 172 - 175 |
| C=O (carboxylic acid) | ~ 174 - 177 |
| -CH₂- (pyrrolidinone ring) | ~ 33 - 35 |
| -CH- (pyrrolidinone ring) | ~ 35 - 37 |
| N-CH₂- (pyrrolidinone ring) | ~ 50 - 52 |
| -CH₂- (acetic acid side chain) | ~ 38 - 42 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity between the methine proton and the adjacent methylene protons within the pyrrolidinone ring and the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 159.14 g/mol .
In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be detected. For the closely related 5-Oxopyrrolidine-3-carboxylic acid, which has a molecular weight of 129.11 g/mol , mass spectrometry data from the NIST library shows prominent peaks that can be used for its identification. nih.gov
The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). The pyrrolidinone ring could also undergo fragmentation, for example, through the loss of carbon monoxide (CO, 28 Da). Analysis of these fragment ions helps to piece together the structure of the original molecule.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z |
| [M]⁺ | C₆H₉NO₃⁺ | 159 |
| [M - H₂O]⁺ | C₆H₇NO₂⁺ | 141 |
| [M - COOH]⁺ | C₅H₈NO⁺ | 114 |
| [M - CH₂COOH]⁺ | C₄H₄NO⁺ | 82 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent features would be the absorptions from the carbonyl groups and the hydroxyl group. The C=O stretching vibration of the lactam (a cyclic amide) would typically appear in the range of 1670-1700 cm⁻¹. The C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid would be a very broad band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. The N-H stretching vibration of the lactam would be observed around 3200 cm⁻¹. Additionally, C-H stretching vibrations from the methylene and methine groups would be present in the 2850-3000 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Lactam | N-H stretch | ~ 3200 |
| Aliphatic | C-H stretch | 2850 - 3000 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Lactam | C=O stretch | 1670 - 1700 |
| Carboxylic Acid | C-O stretch | 1210 - 1320 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
A reversed-phase HPLC method would be a suitable approach for the analysis of this polar compound. In such a method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form.
The purity of a sample of this compound can be assessed by injecting a solution of the compound into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample.
During the synthesis of this compound, HPLC can be used to monitor the reaction progress by taking small aliquots from the reaction mixture at different time points and analyzing them. This allows for the determination of the consumption of starting materials and the formation of the product, helping to optimize reaction conditions such as reaction time, temperature, and catalyst loading.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given the compound's polarity, stemming from the carboxylic acid and lactam functionalities, reversed-phase HPLC is the most common approach. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective retention and separation of polar analytes. researchgate.net
The method's parameters, including the column, mobile phase composition, and detector, are optimized to achieve high resolution and sensitivity. mdpi.com For instance, the mobile phase often consists of a mixture of water (buffered to a specific pH to control the ionization state of the carboxylic acid) and an organic modifier like acetonitrile or methanol. mdpi.com
Furthermore, because this compound possesses a chiral center at the 3-position of the pyrrolidinone ring, chiral HPLC is essential for separating its enantiomers. This can be accomplished through two primary strategies: indirect separation, which involves derivatizing the enantiomers with a chiral agent to form diastereomers separable on a standard achiral column, or direct separation using a chiral stationary phase (CSP). nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for resolving such chiral compounds. researchgate.netchromatographyonline.com
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Achiral Analysis | Chiral Analysis |
| Stationary Phase | C18 (Reversed-Phase) | Chiralpak® IA (Amylose-based CSP) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Isocratic mixture of Hexane and Ethanol with an acidic additive |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm |
| Purpose | Purity assessment and quantification | Enantiomeric separation and purity determination |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity and low volatility, due to the presence of the carboxylic acid and lactam groups, would lead to poor chromatographic performance, including broad, tailing peaks and potential thermal decomposition in the hot injector. colostate.educhromforum.org
To overcome these limitations, chemical derivatization is a necessary prerequisite for GC analysis. researchgate.netjfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives suitable for GC. gcms.cz The two most common derivatization strategies for carboxylic acids are:
Silylation: The active hydrogen of the carboxylic acid is replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. gcms.cz
Alkylation (Esterification): The carboxylic acid is converted into an ester, most commonly a methyl ester. This can be achieved using reagents such as diazomethane (B1218177) or a mixture of boron trifluoride (BF3) in methanol. lcms.cz
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the derivative's characteristic retention time and mass spectrum. usherbrooke.canih.gov The addition of acetic acid to the solvent during sample preparation has also been shown in some cases to improve sensitivity by reducing the analyte's adsorption within the GC system. researchgate.net
Table 2: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Description |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ester |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 70°C, ramped to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Analyte Form | Trimethylsilyl ester of this compound |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. amazonaws.com It is particularly useful for monitoring the progress of chemical reactions, identifying fractions during purification, and assessing sample purity in a preliminary capacity.
For this compound, silica (B1680970) gel is the standard stationary phase due to its polar nature. nih.gov The mobile phase is typically a mixture of solvents, carefully chosen to achieve adequate separation. A common practice for acidic compounds is to include a small amount of a stronger acid, like acetic or formic acid, in the eluent. This suppresses the ionization of the analyte's carboxyl group, minimizing undesirable "streaking" or "tailing" on the TLC plate and resulting in more compact spots. nih.gov
Visualization of the separated spots can be achieved through various methods. As the lactam carbonyl group provides some UV absorbance, the compound can often be visualized under UV light at 254 nm. nih.gov For enhanced detection, various staining reagents can be employed. Iodine vapor is a general-purpose stain that reacts with many organic compounds. nih.gov A more specific stain for acidic compounds is bromocresol green, which reveals acids as yellow spots against a green or blue background. illinois.edu
Table 3: Common TLC Systems for Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel GF254 plates |
| Mobile Phase Examples | 1. Ethyl Acetate / Methanol / Acetic Acid (e.g., 8:1:1 v/v/v) 2. Dichloromethane / Methanol (e.g., 9:1 v/v) with a few drops of Acetic Acid |
| Application | Sample spotted as a solution in a volatile solvent (e.g., Methanol) |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization Methods | 1. UV light (254 nm) 2. Iodine vapor chamber 3. Spraying with Bromocresol Green indicator |
Elemental Analysis for Compositional Verification
Elemental analysis is a definitive analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This method provides a fundamental verification of the compound's empirical formula and is a critical measure of its purity. nih.govresearchgate.net
The technique typically involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then quantitatively measured. From the masses of these products, the original percentages of C, H, and N in the sample are calculated.
The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula of this compound (C₆H₉NO₃). A close agreement between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the structural identity and high purity of the synthesized compound. nih.gov
Table 4: Elemental Analysis Data for this compound (C₆H₉NO₃)
| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
| Carbon (C) | 50.35% | 50.21% |
| Hydrogen (H) | 6.34% | 6.39% |
| Nitrogen (N) | 9.78% | 9.75% |
Investigation of Biological Activities and Mechanisms of Action in Vitro Models
Antimicrobial Activity Studies
Research into the antimicrobial effects of 5-oxopyrrolidine-3-acetic acid derivatives has revealed a targeted spectrum of activity, with notable efficacy against specific classes of bacterial and fungal pathogens.
In vitro antimicrobial screenings have demonstrated that derivatives synthesized from the 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold exhibit promising and selective activity against Gram-positive bacteria. nih.gov The most significant findings relate to their efficacy against multidrug-resistant (MDR) strains of Staphylococcus aureus, a high-priority pathogen. nih.govnih.gov For instance, certain hydrazone and bishydrazone derivatives have shown potent antibacterial action against methicillin-resistant S. aureus (MRSA) and even strains resistant to newer antibiotics like linezolid (B1675486) and tedizolid. nih.govnih.gov Similarly, studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives confirmed structure-dependent activity against Gram-positive pathogens including S. aureus and Enterococcus faecalis. nih.govresearchgate.net
Conversely, the same studies have consistently reported a lack of significant activity against the Gram-negative aerobic pathogens tested. nih.gov Multiple derivatives showed no antimicrobial effect against species such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL. nih.gov
| Derivative Type | Bacterial Pathogen | Strain Details | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| Bishydrazone with 5-nitrothiophene substituent | S. aureus | MRSA, Linezolid-resistant | 2 | nih.gov |
| 5-Fluorobenzimidazole derivative | S. aureus | Vancomycin-intermediate S. aureus (VISA) | Promising Activity | nih.govresearchgate.net |
| Hydrazone with thien-2-yl fragment | S. aureus | MRSA (TCH 1516) | 2x stronger than Clindamycin | nih.gov |
| Various derivatives | E. faecalis | Not specified | Structure-dependent activity | nih.gov |
| Various derivatives | Gram-negative pathogens (aerobic) | K. pneumoniae, E. coli, P. aeruginosa | >64 | nih.gov |
The this compound scaffold has also been investigated for its potential as a source of antifungal agents. Research has shown that specific derivatives possess significant in vitro activity against clinically important and often drug-resistant fungal pathogens. nih.gov
Notably, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety demonstrated promising efficacy against three distinct genetic lineages of multidrug-resistant Candida auris. nih.gov The same study also found that this derivative was active against azole-resistant strains of Aspergillus fumigatus that harbor TR34/L98H mutations, a common mechanism of clinical resistance. nih.gov These findings suggest that the scaffold is a viable starting point for the development of new antifungal compounds targeting high-priority fungal pathogens. nih.govresearchgate.net
| Derivative Type | Fungal Pathogen | Strain Details | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris | MDR, 3 major genetic lineages | 16 | nih.gov |
| Hydrazone with 5-nitrothien-2-yl moiety | Aspergillus fumigatus | Azole-resistant (TR34/L98H mutation) | 16 | nih.gov |
While the precise molecular mechanisms of antimicrobial action for this compound have not been fully elucidated, the chemical structure and related in-silico studies allow for the proposal of several potential pathways. The core structure contains a five-membered lactam (a cyclic amide), which is a feature of several well-known antibiotics, suggesting that it may interfere with essential bacterial processes.
Potential mechanisms include:
Inhibition of Cell Wall Synthesis: The lactam ring is a key structural motif in beta-lactam antibiotics, which inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan cell wall. While the 5-oxopyrrolidine ring is not a classical beta-lactam, it may interact with penicillin-binding proteins or other enzymes critical for maintaining cell wall integrity.
Enzyme Inhibition: In-silico docking studies on related (2,6-diethylphenyl)-5-oxopyrrolidine derivatives have suggested that these compounds may act as inhibitors of key bacterial enzymes. Potent inhibitory capabilities were predicted against Bacillus cereus sporulation lytic enzyme and Cytolysin A, which are crucial for bacterial life cycle and virulence.
Disruption of Protein or Nucleic Acid Synthesis: Like other heterocyclic compounds used as antimicrobial agents, derivatives of this scaffold could potentially interfere with the synthesis of essential macromolecules such as proteins or nucleic acids, leading to a bacteriostatic or bactericidal effect.
Further mechanistic studies are required to confirm these proposed pathways and identify the specific molecular targets of these compounds within bacterial and fungal cells.
Anti-Inflammatory Activity Research
The 5-oxopyrrolidine-3-carboxylic acid structure has also been explored as a scaffold for the development of novel anti-inflammatory agents. In vitro models have been employed to assess the ability of its derivatives to modulate key mediators and signaling pathways involved in the inflammatory response.
Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are known to be overexpressed in inflammatory conditions. A study focused on newly synthesized 5-oxopyrrolidine-3-carboxylic acid derivatives investigated their potential to inhibit MMP-2 and MMP-9, two key gelatinases involved in inflammation. researchgate.net The in vitro screening revealed that several derivatives exhibited excellent inhibitory activity against these enzymes, with some compounds identified as particularly promising. researchgate.net
| Compound ID | R-group Substituent | Inhibition against MMP-2 | Inhibition against MMP-9 | Reference |
|---|---|---|---|---|
| 3d | 4-Cl (4-Chlorophenyl) | Excellent | Excellent | researchgate.net |
| 3e | 4-F (4-Fluorophenyl) | Excellent | Excellent | researchgate.net |
| 3f | 4-NO2 (4-Nitrophenyl) | Excellent | Excellent | researchgate.net |
Data from Pandya and Desai (2020) indicates that compounds 3d, 3e, and 3f were the most promising inhibitors against MMPs among the series synthesized, though specific quantitative inhibition values were not provided in the source document. researchgate.net
Beyond direct enzyme inhibition, research has investigated the impact of the broader class of pyrrolidinone-containing compounds on intracellular signaling cascades that regulate the expression of pro-inflammatory genes. A primary focus has been the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammation.
Studies have shown that certain pyrrolidinone derivatives can effectively inhibit NF-κB activation. nih.govnih.govacs.org One investigation demonstrated that a pyrrolidinone derivative blocked the activation of NF-κB induced by the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.gov The mechanism was identified as the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB-α, the compound prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes, such as inducible nitric oxide synthase (iNOS). nih.gov Interestingly, this effect was specific to the NF-κB pathway, as the compound did not inhibit the IL-1β-stimulated p42/p44 or p38 Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
Other research has identified pyrrolidinone derivatives as inhibitors of NF-κB inducing kinase (NIK), a key enzyme in the non-canonical NF-κB pathway, further highlighting the potential of this chemical scaffold to modulate inflammatory signaling. nih.govacs.org These findings suggest that the anti-inflammatory effects of compounds based on the this compound structure may be mediated through the targeted inhibition of the NF-κB signaling cascade.
Antioxidant Activity Investigations
There is no specific information available in the reviewed scientific literature regarding the antioxidant activity of this compound as determined by standard in vitro assays.
No published studies were identified that have evaluated the radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Consequently, no data on its potential efficacy as a radical scavenger is available.
Similarly, a thorough search of scientific databases yielded no research articles that have assessed the reducing power of this compound. Such assays are crucial for determining a compound's ability to donate electrons and reduce oxidized intermediates, a key mechanism of antioxidant action.
The potential for this compound to modulate cellular oxidative stress response pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, has not been investigated in the available literature. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation by chemical compounds is a significant area of antioxidant research. nih.gov However, no studies have specifically linked this compound to the enhancement of this pathway.
Research on Other Biological Activities in Non-Human Cell Lines and In Vitro Systems
While numerous studies have explored the biological activities of various 5-oxopyrrolidine derivatives, specific data for this compound in non-human cell lines and in vitro systems is not present in the current body of scientific literature. nih.govnih.govresearchgate.net
No peer-reviewed articles were found that report the cytotoxic effects of this compound on the A549 lung adenocarcinoma cell line or any other specific non-human cell models. Although derivatives of this compound have been tested for anticancer activity against A549 cells, the data for the parent compound is not available. nih.govresearchgate.netnih.gov
Mechanistic Elucidation of Observed Biological Effects
Detailed in vitro studies specifically elucidating the mechanisms of action for the compound this compound are not extensively available in the current scientific literature. The majority of research has concentrated on the synthesis and biological evaluation of its various derivatives. These studies, while not directly examining this compound, provide valuable insights into the potential biological activities and mechanisms of the core 5-oxopyrrolidine scaffold. The primary areas of investigation for these derivatives include anti-inflammatory, antimicrobial, and anticancer activities.
The mechanistic insights gleaned from studies on closely related derivatives suggest that the 5-oxopyrrolidine ring system serves as a versatile scaffold for the development of biologically active agents. The functional groups attached to this core structure largely determine the specific biological targets and the resulting pharmacological effects.
For instance, derivatives of the closely related 5-Oxopyrrolidine-3-carboxylic Acid have been explored for their anti-inflammatory properties. Some of these compounds have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), a group of enzymes involved in the degradation of the extracellular matrix and implicated in inflammatory processes and cancer metastasis. researchgate.net
Furthermore, a range of N-substituted and other modified derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial and anticancer activities in various in vitro models. nih.govmdpi.com These studies indicate that the pyrrolidinone core can be a key pharmacophore for the development of novel therapeutic agents. The specific mechanisms of action for these derivatives are diverse and depend on their unique structural modifications, which allow them to interact with various cellular targets.
One study identified derivatives of 5-oxo-pyrrolidine-3-carboxylic acid as inhibitors of the enzyme BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is a key target in the development of therapeutics for Alzheimer's disease. rsc.orgresearchgate.net This suggests that the 5-oxopyrrolidine scaffold can be tailored to interact with the active sites of specific enzymes.
It is important to emphasize that these findings pertain to derivatives and not to this compound itself. Direct mechanistic studies, including enzyme inhibition assays, receptor binding studies, and cellular pathway analyses, on the unmodified compound are necessary to definitively elucidate its biological effects in in vitro models. Without such studies, any discussion of its mechanism of action remains speculative and based on the activities of its chemical relatives.
Due to the lack of specific research data on the in vitro biological effects and mechanisms of action of this compound, a data table detailing these aspects cannot be provided at this time.
Enzymatic Interactions and Molecular Target Identification
Enzyme Inhibition and Activation Studies
Identification and Validation of Potential Molecular Targets
The precise molecular targets of 5-Oxopyrrolidine-3-acetic Acid are currently not well-defined in scientific literature. The general consensus for the broader class of pyrrolidinones is that their exact molecular targets remain poorly characterized. vulcanchem.com Identification and validation would typically involve techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or genetic screening methods, none of which have been published for this specific compound. While derivatives have been synthesized for potential anticancer and antimicrobial applications, the underlying molecular mechanisms and specific protein targets have not been fully elucidated. nih.gov
Allosteric Modulation and Conformational Effects
There is no current evidence from published research to suggest that this compound functions as an allosteric modulator or induces specific conformational changes in any known protein target. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. wikipedia.org This mechanism is characteristic of drugs like benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. nih.gov Studies on such complex mechanisms of action have not been reported for this compound.
Proposed Roles in Metabolic Pathways and Biological Systems
Theoretical Consideration of 5-Oxopyrrolidine-3-acetic Acid in Central Metabolism
While direct experimental evidence detailing the metabolic roles of this compound is limited, its structural similarity to key metabolic intermediates, particularly pyroglutamic acid (5-oxoproline), allows for theoretical postulations regarding its potential involvement in central metabolism.
The structure of this compound, featuring a lactam ring and a carboxylic acid side chain, suggests potential connections to both carbon and nitrogen metabolic pathways. The pyrrolidone ring is a derivative of glutamic acid, a central hub in amino acid metabolism and nitrogen assimilation. wikipedia.orgtaylorandfrancis.com The acetic acid moiety can theoretically be channeled into the tricarboxylic acid (TCA) cycle via acetyl-CoA.
Theoretically, the degradation of this compound could serve as a source of both carbon and nitrogen for microorganisms. The ring structure could be hydrolyzed to yield a derivative of glutamic acid, which can then be deaminated, providing a source of ammonia (B1221849) for nitrogen-requiring pathways. nih.gov The remaining carbon skeleton could subsequently enter central carbon metabolism.
Given its structure, this compound could theoretically act as a metabolite in pathways related to amino acid metabolism. It is structurally analogous to pyroglutamic acid (5-oxoproline), a known intermediate in the γ-glutamyl cycle, which is crucial for glutathione (B108866) synthesis and transport of amino acids. rupahealth.comnih.gov It is plausible that this compound could be formed through a similar cyclization reaction from a substituted glutamic acid derivative.
Conversely, it could serve as a precursor for the synthesis of other biomolecules. The carboxylic acid group provides a reactive site for the formation of amides or esters, potentially leading to the generation of more complex molecules with specific biological activities.
Exploration of Roles in Microbial Metabolism (e.g., Acetobacteraceae, yeast)
While specific studies on the metabolism of this compound in Acetobacteraceae and yeast are not available, the known metabolic capabilities of these microorganisms provide a framework for speculating on its potential roles.
Acetobacteraceae , a family of acetic acid bacteria, are known for their oxidative fermentation capabilities. researchgate.netnih.gov Some species possess the glutathione metabolic pathway. kegg.jp The presence of this pathway suggests that these bacteria can metabolize related compounds. Theoretically, if this compound were present, it could potentially be utilized as a carbon and/or nitrogen source, feeding into central metabolic pathways such as the TCA cycle.
In yeast , such as Saccharomyces cerevisiae, pyroglutamic acid has been shown to be metabolized, particularly under aerobic conditions. researchgate.net Given the enzymatic machinery present in yeast for handling related compounds, it is conceivable that this compound could also be metabolized, likely through pathways involving the cleavage of the pyrrolidone ring. The metabolism of pyruvate (B1213749) is a central hub in yeast, and any molecule that can be broken down to intermediates of glycolysis or the TCA cycle could be utilized for energy or biosynthesis. nih.govsemanticscholar.org
Investigation of Analogous Roles in Plant Biochemistry (e.g., comparison with indole-3-acetic acid)
A compelling area of investigation for this compound is its potential analogous role to the primary plant auxin, indole-3-acetic acid (IAA). Both molecules share a core heterocyclic ring structure with an acetic acid side chain, a common feature for many synthetic auxins. zobodat.atnih.gov
IAA is a critical signaling molecule that regulates numerous aspects of plant growth and development. frontiersin.org The biological activity of auxins is highly dependent on their molecular structure, including the nature of the aromatic ring and the side chain. zobodat.at Synthetic auxins, which can have varied ring structures, often mimic the effects of IAA. nih.govnih.gov
Given the structural similarities, it is plausible that this compound could exhibit auxin-like activity in plants. It might interact with auxin receptors and signaling components, thereby influencing plant growth and development. The table below compares the structural features of this compound and Indole-3-acetic acid.
| Feature | This compound | Indole-3-acetic Acid (IAA) |
| Core Ring Structure | 5-Oxopyrrolidine (a lactam) | Indole (an aromatic bicyclic heterocycle) |
| Side Chain | Acetic Acid | Acetic Acid |
| Chemical Nature | Non-aromatic, polar | Aromatic, less polar than the pyrrolidone ring |
Enzymatic Catalysis or Regulatory Functions within Biochemical Systems
The potential for this compound to be involved in enzymatic catalysis or to have regulatory functions can be inferred from studies on structurally similar molecules.
Enzymes such as 5-oxoprolinase are known to catalyze the ATP-dependent conversion of 5-oxoproline (pyroglutamic acid) to glutamate. nih.govpnas.org This reaction is a key step in the γ-glutamyl cycle. It is conceivable that a similar enzyme could act on this compound, potentially hydrolyzing the lactam ring to form a linear amino acid derivative. Such a reaction would be a critical step in its catabolism.
From a regulatory perspective, small molecules can act as signaling molecules or allosteric regulators of enzymes. In bacteria, various small molecules, including derivatives of amino acids and heterocyclic compounds, are known to function in quorum sensing and biofilm formation. frontiersin.orgmdpi.com Given its structure, this compound could potentially act as a signaling molecule in microbial communities, although this is purely speculative without direct evidence. The pyrrolidone scaffold is found in some bacterial signaling molecules and inhibitors of bacterial enzymes. nih.govnih.gov
Structure Activity Relationship Sar Studies
Impact of Substituent Nature and Position on Biological Potency
The biological activity of 5-oxopyrrolidine-3-acetic acid derivatives is profoundly influenced by the nature and placement of various substituents on the core structure. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and spectrum of activity, particularly in the realms of anticancer and antimicrobial applications.
Studies involving the synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives have shown that substitution on the phenyl ring is a key determinant of biological activity. For instance, the presence of a free amino group on the phenyl ring has been linked to enhanced anticancer activity. researchgate.netresearchgate.net Derivatives where an acetamido group is deacetylated to a primary amine exhibit more potent cytotoxic effects against cancer cell lines, such as A549 human lung adenocarcinoma. researchgate.netresearchgate.net
Furthermore, the introduction of specific moieties to the N-1 phenylpyrrolidine scaffold has been shown to modulate antimicrobial properties. Derivatives bearing a 3,5-dichloro-2-hydroxyphenyl group have demonstrated notable activity against Gram-positive bacteria. nih.gov
The carboxylic acid group at the C-3 position is a common site for modification, often being converted into amides, esters, or hydrazides to explore new chemical space and biological activities. The synthesis of hydrazone derivatives has been a particularly fruitful strategy. For example, condensation of the corresponding hydrazide with various aldehydes has yielded compounds with significant biological potential.
Notably, hydrazones incorporating heterocyclic fragments, such as 5-nitrothiophene, have displayed potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov This highlights the importance of the electronic and steric properties of the substituent attached to the hydrazone linkage. The presence of a nitro group, in this case, appears to be crucial for the observed antimicrobial effect.
In the context of anticancer activity, the nature of the aromatic or heteroaromatic ring in the hydrazone moiety plays a significant role. Hydrazones containing heterocyclic fragments have been found to be more active than those with simple aromatic moieties. researchgate.netresearchgate.net Within a series of aromatic hydrazones, those with dimethylamino, chloro, and bromo substituents on the aromatic ring demonstrated the most promising anticancer activity. researchgate.netresearchgate.net
The following interactive data table summarizes the impact of various substituents on the anticancer activity of this compound derivatives against A549 human lung adenocarcinoma cells.
| Compound ID | N-1 Substituent | C-3 Modification | Aromatic/Heterocyclic Moiety | % Viability of A549 cells (at 100 µM) |
| 5 | 4-aminophenyl | Hydrazone | Phenyl | ~80% |
| 6 | 4-aminophenyl | Hydrazone | 4-Chlorophenyl | ~60% |
| 7 | 4-aminophenyl | Hydrazone | 4-Bromophenyl | ~60% |
| 8 | 4-aminophenyl | Hydrazone | 4-(Dimethylamino)phenyl | ~55% |
| 20 | 4-aminophenyl | Hydrazone | 2-Thienyl | ~40% |
| 21 | 4-aminophenyl | Hydrazone | 5-Nitro-2-thienyl | ~30% |
Data compiled from studies on 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives. researchgate.netresearchgate.net
This data clearly illustrates that the introduction of electron-withdrawing groups (e.g., chloro, bromo) and heterocyclic rings (e.g., thiophene) enhances anticancer potency. The most significant increase in activity is observed with the 5-nitrothienyl derivative, indicating a strong positive contribution from this substituent.
Stereochemical Influences on Activity and Selectivity
The this compound scaffold contains a chiral center at the C-3 position. Consequently, derivatives of this compound can exist as enantiomers. The spatial arrangement of the acetic acid side chain can significantly impact the interaction of these molecules with their biological targets, leading to differences in potency and selectivity between the (R) and (S) enantiomers.
While extensive research has been conducted on the impact of various substituents, the specific influence of stereochemistry on the biological activity of this compound derivatives is an area that is still developing. The majority of reported syntheses of these compounds starting from achiral precursors like itaconic acid result in racemic mixtures. nih.gov Detailed studies involving the separation of these enantiomers and the subsequent evaluation of their individual biological activities are not yet widely available in the scientific literature.
However, the critical role of stereochemistry in drug action is a well-established principle in medicinal chemistry. It is highly probable that the two enantiomers of a given this compound derivative will exhibit different biological profiles. One enantiomer may bind more favorably to a specific receptor or enzyme active site due to a more complementary three-dimensional fit, resulting in higher potency. The other enantiomer might have lower activity, be inactive, or even exhibit a different or undesirable off-target activity.
Future research in this area should focus on the enantioselective synthesis or chiral resolution of promising this compound derivatives. The subsequent comparative biological evaluation of the pure enantiomers will be crucial for:
Identifying the Eutomer: Determining which enantiomer is responsible for the desired pharmacological effect.
Improving Therapeutic Index: The potential to develop single-enantiomer drugs could lead to improved efficacy and a better safety profile by eliminating the less active or potentially harmful enantiomer.
Elucidating Mechanism of Action: Understanding the stereochemical requirements for activity can provide valuable insights into the nature of the biological target and the binding interactions involved.
Pharmacophore Modeling and Rational Design Principles for Analog Development
The development of new and more potent analogs of this compound is increasingly being guided by computational methods, including pharmacophore modeling and other rational design principles. These approaches aim to identify the key structural features responsible for biological activity and to use this information to design novel compounds with improved properties. nih.gov
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and to trigger or block its response. For the this compound scaffold, a general pharmacophore model can be hypothesized based on the SAR data. Key features would likely include:
A Hydrogen Bond Acceptor: The carbonyl group of the pyrrolidinone ring.
A Hydrogen Bond Donor/Acceptor: The carboxylic acid or its derivatives at the C-3 position.
A Hydrophobic/Aromatic Region: The substituent at the N-1 position.
Additional Feature Points: Depending on the specific biological target, additional hydrogen bond donors/acceptors or hydrophobic centers on the N-1 or C-3 substituents could be important.
While specific, validated pharmacophore models for this compound derivatives targeting particular enzymes or receptors are not extensively reported in the current literature, the principles of rational design are evident in the synthetic strategies employed. For example, the modification of the N-1 phenyl ring with various substituents to probe the electronic and steric requirements for activity is a classic rational design approach. researchgate.netresearchgate.netnih.gov
The design of hydrazone derivatives with different aromatic and heterocyclic moieties is another example of rational analog development. nih.gov This strategy allows for the systematic exploration of how different chemical functionalities influence biological activity, leading to the identification of more potent compounds.
Future directions in the rational design of this compound analogs will likely involve a more integrated approach, combining synthetic chemistry with computational modeling. This could include:
3D-QSAR (Quantitative Structure-Activity Relationship) Studies: To develop predictive models that correlate the three-dimensional properties of the molecules with their biological activity.
Molecular Docking: To simulate the binding of these compounds to the active sites of their biological targets, providing insights into the key interactions and guiding the design of new analogs with improved binding affinity.
Virtual Screening: Using a validated pharmacophore model to search large compound libraries for new molecules with the potential to be active.
By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives and prioritize the synthesis of compounds with the highest probability of success as new therapeutic agents.
Computational Chemistry and in Silico Approaches
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 5-oxopyrrolidine-3-acetic acid, these methods are crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its biological function.
Conformational analysis of the this compound structure is essential, as the molecule possesses a flexible five-membered lactam ring and a rotatable acetic acid side chain. Studies on related 5-oxopyrrolidine derivatives have shown the presence of conformational and geometric isomers, indicating that the core structure can adopt various spatial arrangements. nih.gov Detailed spectroscopic and computational studies are required to determine the exact stable conformations and the energy barriers between them.
Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. semanticscholar.orgmdpi.com MD simulations track the movements of atoms over time, providing insights into conformational changes and intermolecular interactions. nih.gov By simulating the compound's interaction with a biological target, such as an enzyme's active site, researchers can analyze the stability of the binding pose and the specific forces involved, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This information is critical for understanding the mechanism of action and for designing more potent derivatives.
| Parameter | Description | Potential Outcome/Insight |
|---|---|---|
| Force Field | A set of parameters used to calculate the potential energy of the system's atoms. Examples include AMBER, CHARMM, GROMOS. | Provides an accurate representation of the molecule's physical properties and interactions. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit models representing the solvent environment. | Reveals the influence of solvent on the compound's conformation and its interactions with other molecules. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Determines the ability to observe significant conformational changes and rare binding/unbinding events. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculations (e.g., MM/PBSA). | Quantifies the stability of the molecule or complex, identifies key interacting residues, and estimates binding affinity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.innih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing synthetic efforts. preprints.org
For this compound, a QSAR study would involve synthesizing a library of derivatives with modifications at various positions, such as the lactam nitrogen or the carboxylic acid group. The biological activity of these compounds would be determined experimentally (e.g., as enzyme inhibitors or receptor antagonists). Subsequently, various molecular descriptors would be calculated for each derivative. These descriptors quantify physicochemical properties such as:
Steric properties: Molecular weight, volume, and surface area (e.g., Molar Refractivity, MR). rasayanjournal.co.in
Electronic properties: Partial charges, dipole moment, and orbital energies (e.g., Hammett constants).
Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol and water).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed biological activity. rasayanjournal.co.in Such models can guide the design of derivatives with potentially enhanced anti-inflammatory or antimicrobial activities, which have been reported for this class of compounds. rasayanjournal.co.inmdpi.com
| Compound Derivative | Substituent (R) | LogP (Hydrophobicity) | MR (Steric) | Electronic Parameter (σ) | Biological Activity (Log 1/IC50) |
|---|---|---|---|---|---|
| 1 | -H | -1.5 | 35.2 | 0.00 | 4.5 |
| 2 | -CH3 | -1.0 | 39.8 | -0.17 | 5.1 |
| 3 | -Cl | -0.8 | 40.3 | 0.23 | 5.4 |
| 4 | -NO2 | -1.2 | 41.9 | 0.78 | 4.8 |
Virtual Screening for Potential Biological Activities and Target Identification
Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchhub.comijper.org This approach can be applied to this compound to explore its potential biological activities and identify novel protein targets.
There are two primary strategies for virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or predicted through homology modeling. Using a process called molecular docking, this compound and its virtual derivatives are computationally fitted into the target's binding site. nih.gov The poses are then scored based on their binding affinity, allowing for the ranking of compounds. mdpi.com This can help identify if the compound is a viable candidate for inhibiting targets like matrix metalloproteinases, which have been explored for related derivatives. rasayanjournal.co.in
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses a molecule with known activity as a template. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, is generated from the template. ijper.org This model is then used as a 3D query to search compound libraries for molecules that match the pharmacophore, such as those containing the pyrrolidine-3-acetic acid motif. nih.gov
| Step | Description | Tools/Methods | Objective |
|---|---|---|---|
| 1. Library Preparation | Generation of a virtual library of derivatives based on the this compound scaffold or selection of a commercial library. | Chemical enumeration software, ZINC database. ijper.org | Create a diverse set of compounds for screening. |
| 2. Target Selection | Identification of a potential biological target protein implicated in a disease. | Protein Data Bank (PDB), literature review. | Define the protein for structure-based screening. |
| 3. Docking/Screening | Docking of the compound library into the target's active site or filtering based on a pharmacophore model. | AutoDock, Glide, LigandScout. ijper.orgmdpi.com | Identify compounds with high predicted binding affinity or good pharmacophoric fit. |
| 4. Hit Selection & Filtering | Ranking of compounds based on docking scores and visual inspection of binding poses. Application of ADME filters. | Scoring functions, Lipinski's Rule of Five. | Select a smaller, manageable set of promising "hits" for experimental validation. |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Research Models
In drug discovery, it is crucial that a compound not only has high biological activity but also possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov In silico ADME prediction models are widely used to filter out compounds with poor pharmacokinetic profiles early in the research process, saving time and resources.
Various computational models can predict the ADME properties of this compound:
Absorption: Properties like 2D polar surface area (PSA) can indicate oral bioavailability; a high PSA (>140 Ų) often suggests poor absorption. frontiersin.org Permeability through Caco-2 cell monolayers, a model of the intestinal wall, is another critical parameter. frontiersin.org
Distribution: The extent to which a compound binds to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross the blood-brain barrier (BBB) are key distribution parameters that can be predicted based on its physicochemical properties. nih.gov
Metabolism: Computational tools can predict the metabolic stability of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes.
Toxicity: Structural alerts within the molecule can be identified to predict potential toxicities, such as genotoxicity or hepatotoxicity. frontiersin.org
| ADME Property | Predicted Value/Classification | Implication in a Research Context |
|---|---|---|
| Molecular Weight (g/mol) | 157.14 | Complies with Lipinski's Rule of Five (<500), favorable for drug-likeness. |
| LogP | Low (hydrophilic) | Suggests good aqueous solubility but potentially low passive membrane permeability. |
| Polar Surface Area (PSA) | ~70-80 Ų | Indicates potential for good oral absorption. |
| Caco-2 Permeability | Low to Moderate | Suggests that absorption might not be primarily through passive diffusion. |
| Blood-Brain Barrier (BBB) Penetration | Low/Unlikely | The compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |
| CYP450 Inhibition | Predicted as non-inhibitor | Lower likelihood of drug-drug interactions. |
| Genotoxicity Alert | None predicted | Lower risk of mutagenic effects. |
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel and Efficient Synthetic Methodologies
The advancement of research into 5-oxopyrrolidine-3-acetic acid and its analogues is contingent upon the availability of efficient and scalable synthetic routes. Current methodologies often rely on conventional batch processing, which can present challenges in terms of yield, purity, and environmental impact when scaled up. nbinno.com
Future research should focus on several key areas to optimize synthesis:
Green Chemistry Approaches: Exploration of more environmentally benign solvents, catalysts, and reaction conditions is crucial. This could involve developing solvent-free reactions or utilizing water as a reaction medium, as has been demonstrated in the synthesis of some N-substituted 5-oxopyrrolidine-3-carboxylic acids from primary amines and itaconic acid. nih.govresearchgate.net
Continuous Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch reactors. nbinno.com This technology allows for superior control over reaction parameters such as temperature and mixing, leading to potentially higher yields, reduced formation of by-products, and enhanced safety. nbinno.com
Catalyst Development: Investigating novel catalysts could improve reaction efficiency and selectivity. This includes exploring enzymatic catalysis, which could offer high stereoselectivity and milder reaction conditions.
Process Optimization and Scalability: A systematic approach to process development is needed to transition from laboratory-scale synthesis to industrial production. nbinno.com This involves meticulous control of parameters like catalyst concentration, reaction temperature, and purification techniques to ensure economic viability and consistent product quality. nbinno.com
Table 1: Comparison of Synthetic Approaches for Pyrrolidinone Scaffolds
| Methodology | Advantages | Challenges | Future Direction |
| Conventional Batch Synthesis | Well-established procedures. nih.govresearchgate.net | Scalability issues, potential for thermal runaway, solvent waste. nbinno.com | Transition to more controlled and sustainable methods. |
| Continuous Flow Synthesis | Enhanced control, improved safety, higher potential yields. nbinno.com | Initial setup costs, potential for clogging with solid materials. | Integration of real-time analytical techniques for process monitoring. nbinno.com |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Catalyst stability and reusability, reaction efficiency in green solvents. | Development of novel biocatalysts and solvent-free reaction conditions. nbinno.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability limitations, potential for localized overheating. | Design of scalable microwave reactors for industrial application. |
Comprehensive Profiling of Biological Mechanisms and Pathways
Derivatives of the 5-oxopyrrolidine core structure have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov However, the precise molecular mechanisms and biological pathways through which this compound and its analogues exert these effects remain largely uncharacterized.
Future investigations should aim to:
Identify Molecular Targets: A critical step is the identification of specific protein targets, such as enzymes or receptors, with which the compound interacts. Techniques like affinity chromatography, pull-down assays, and computational docking studies can be employed.
Elucidate Signaling Pathways: Once a target is identified, research can focus on the downstream signaling cascades that are modulated. This involves studying changes in protein phosphorylation, gene expression, and metabolite levels following compound treatment.
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives can help to identify the key structural features responsible for biological activity. This knowledge is essential for designing more potent and selective compounds. For example, studies on derivatives have shown that the addition of specific functional groups can significantly enhance antimicrobial or anticancer potency. nih.govmdpi.com
Exploration of Roles in Diverse Non-Human Biological Systems
The structural similarity of this compound to other biologically important molecules, such as the plant hormone Indole-3-acetic acid (IAA), suggests that it may have un-explored roles in various non-human biological systems. nih.govwikipedia.org
Promising areas for future research include:
Plant Biology: Investigating the potential of this compound as a plant growth regulator is a logical next step. clinisciences.com Research could assess its effects on processes like root development, cell elongation, and flowering, similar to the known functions of natural auxins like IAA. mdpi.com
Microbiology: Many bacteria and fungi produce and respond to signaling molecules to regulate processes like biofilm formation, virulence, and symbiosis. nih.govnih.gov Given that some bacteria produce the related compound 2-pyrrolidone-5-carboxylic acid, which has antimicrobial properties, exploring the role of this compound in microbial communication and its potential as an antimicrobial agent is warranted. researchgate.net Acetic acid bacteria, for instance, are known for their complex metabolic capabilities in oxidizing alcohols and sugars, presenting an interesting system to study the effects of this compound. nih.govfrontiersin.orgnih.govwikipedia.org
Fungal Systems: Fungi, including those that form symbiotic relationships with plants (mycorrhizae), are known to produce IAA. nih.govwikipedia.org Investigating whether this compound can influence fungal growth, development, or symbiotic interactions could open new avenues in agricultural biotechnology.
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To gain a comprehensive, network-level understanding of the biological effects of this compound, a shift from single-target investigations to systems-level analyses is necessary. Integrating various "omics" technologies can provide a holistic view of the cellular response to the compound. nih.govunimi.it
Future research strategies should incorporate:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in the entire set of RNA transcripts in a cell or organism after exposure to the compound. This can reveal which genes and pathways are activated or repressed, providing clues to the compound's mode of action. nih.gov
Proteomics: Quantifying global changes in protein expression and post-translational modifications to understand how the compound affects cellular machinery and signaling networks.
Metabolomics: Profiling the full range of small-molecule metabolites within a biological system. unimi.it This can reveal alterations in metabolic pathways, such as the tricarboxylic acid (TCA) cycle or amino acid biosynthesis, as has been shown for IAA in E. coli. nih.gov
Integrative Data Analysis: The true power of this approach lies in integrating data from multiple omics levels. researchgate.net Computational and bioinformatics tools can be used to construct network models that illustrate the complex interplay between genes, proteins, and metabolites in response to this compound, leading to a more complete mechanistic understanding. embl.de
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Key Question Addressed | Potential Findings |
| Genomics | Are there genetic variants that confer sensitivity or resistance? | Identification of potential biomarkers for compound efficacy. nih.gov |
| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Elucidation of affected signaling and metabolic pathways. nih.gov |
| Proteomics | Which proteins are direct targets or part of the downstream response? | Target identification and validation. |
| Metabolomics | How does the compound alter the metabolic state of the cell? | Understanding of impact on central carbon metabolism and biosynthesis. unimi.itnih.gov |
Design and Synthesis of Probes for Biochemical Pathway Elucidation
To definitively identify the molecular targets and trace the metabolic fate of this compound within a biological system, the development of specialized chemical probes is essential. These probes are derivatives of the parent molecule that have been modified to include a reporter group or a reactive moiety.
Future efforts in this area should focus on:
Affinity-Based Probes: Synthesizing derivatives that can be immobilized on a solid support (e.g., agarose (B213101) beads) to perform affinity chromatography experiments. This allows for the capture and subsequent identification of binding proteins from cell lysates.
Photo-Affinity Labeling: Incorporating a photo-reactive group into the molecule. Upon UV irradiation, this group forms a covalent bond with the nearest interacting protein, permanently "labeling" the target for later identification by mass spectrometry.
"Click" Chemistry Probes: Designing probes with a terminal alkyne or azide (B81097) group. nih.gov This allows for the use of "click" chemistry to attach a fluorescent tag or a biotin (B1667282) molecule after the probe has interacted with its target within a cell. This is a powerful tool for visualizing the compound's subcellular localization and for isolating its binding partners. nih.gov
By pursuing these multifaceted research directions, the scientific community can build a comprehensive understanding of the chemical, biological, and translational potential of this compound, paving the way for its potential application in diverse scientific and technological fields.
Q & A
Q. What experimental evidence supports or refutes the proposed metabolic pathways of this compound in hepatic models?
- Methodological Answer :
- Stable isotope tracing : Use -labeled compound in hepatocyte incubations; track metabolites via LC-MS.
- CYP450 inhibition assays : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify enzyme involvement.
- Molecular docking : Simulate binding affinity with CYP isoforms (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
